3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Pharmaceutical Impurity Profiling ANDA Filing Ibrutinib Quality Control

3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1092788-11-8) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. This compound is specifically the meta-substituted positional isomer of the para-substituted 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8), a critical intermediate in the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
Cat. No. B13446790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C4C(=NC=NC4=NN3)N
InChIInChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-5-4-8-13(9-11)23-12-6-2-1-3-7-12/h1-10H,(H3,18,19,20,21,22)
InChIKeyUHEYNNXOPKMSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Meta-Substituted Pyrazolopyrimidine Impurity Standard for Targeted Kinase Inhibitor Development


3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1092788-11-8) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [3]. This compound is specifically the meta-substituted positional isomer of the para-substituted 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330786-24-8), a critical intermediate in the synthesis of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor ibrutinib . Unlike the para isomer, which serves as a synthetic building block for active pharmaceutical ingredients (APIs), the meta isomer is characterized and supplied primarily as an impurity reference standard (Ibrutinib Impurity 98/120) for analytical method development, validation, and regulatory filings [1][2].

Why 3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Interchanged with the Para Isomer or Other 3-Aryl Analogs


Substitution at the 3-position of the pyrazolo[3,4-d]pyrimidine core is a critical determinant of kinase selectivity and potency, as demonstrated by structure-activity relationship (SAR) studies showing that the nature and position of substituents on the 3-phenyl ring profoundly affect enzyme selectivity across Lck, Src, KDR, and Tie-2 kinases [1]. The meta-phenoxyphenyl substitution in the target compound creates a distinct spatial orientation of the phenoxy group compared to the para isomer, which directly impacts complementarity with the ATP-binding pocket of kinases such as BTK [2]. Consequently, the meta isomer serves as a chromatographically distinct impurity marker—not a functional substitute for the para intermediate—and its procurement value lies exclusively in its identity as a qualified reference standard for impurity profiling in ANDA/DMF submissions, not as a synthetic precursor for active pharmaceutical ingredients [3][4].

3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Based Differentiation Against Para Isomer and In-Class Analogs


Regulatory Identity: Meta Isomer Is Designated Ibrutinib Impurity 98/120, Not a Synthetic Intermediate

The target compound is unequivocally identified by multiple regulatory-focused chemical suppliers as Ibrutinib Impurity 98 (CAS 1092788-11-8), supplied with characterization data compliant with regulatory guidelines and traceable against pharmacopeial standards (USP or EP) [1]. By contrast, the para isomer (CAS 330786-24-8) is supplied as a synthetic intermediate for ibrutinib API manufacturing . This functional bifurcation—impurity standard versus synthetic building block—is absolute: the meta isomer is procured for analytical method validation (AMV), Quality Controlled (QC) applications, and Drug Master File (DMF) submissions, while the para isomer is procured for chemical synthesis [2].

Pharmaceutical Impurity Profiling ANDA Filing Ibrutinib Quality Control

Kinase Binding: Para-Phenoxyphenyl Substitution Confers Sub-Nanomolar BTK Affinity, Absent in Meta Isomer

The para-phenoxyphenyl isomer, when elaborated with an N1-piperidinylacrylamide warhead (ibrutinib, CAS 936563-96-1), irreversibly inhibits BTK with an IC50 of 0.5 nM [1]. The core scaffold 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (the para isomer deacryloylpiperidine intermediate) retains binding to the BTK ATP pocket, as confirmed by its co-crystal structure in PDB 9me3 [2]. In contrast, the meta isomer lacks the linear para-phenoxy geometry required for optimal occupancy of the hydrophobic selectivity pocket adjacent to the ATP-binding site, and no peer-reviewed kinase inhibition data exist for this compound [3]. Its biological activity is therefore functionally null in the context of BTK inhibition.

BTK Inhibition Kinase Assay Ibrutinib Pharmacology

Kinase Selectivity: 3-Phenyl Substitution Pattern Governs Lck/Src/KDR/Tie-2 Selectivity Profile

Burchat et al. (2002) systematically demonstrated that the nature of para-substitution on the 3-phenyl ring of pyrazolo[3,4-d]pyrimidin-4-amines determines kinase selectivity. The para-phenoxyphenyl analogue (Compound 2) exhibited potent Lck inhibition with 69% oral bioavailability in animal models and an extended duration of T-cell inhibition [1]. The authors explicitly noted that the substitution pattern 'affected enzyme selectivity and potency for Lck, Src, KDR, and Tie-2' [1]. By structural inference, the meta-phenoxyphenyl isomer places the phenoxy group in a different spatial vector, which is expected to alter hydrogen-bonding and hydrophobic interactions with the kinase hinge region and selectivity pocket, yielding a distinct and as-yet uncharacterized selectivity profile [2].

Kinase Selectivity Lck Inhibitor Pyrazolopyrimidine SAR

Physicochemical Differentiation: Meta Isomer Defined Solely by Chromatographic Retention, Not Bioactivity Data

The meta isomer (MW 303.32 g/mol, formula C17H13N5O) shares identical molecular weight and formula with the para isomer, making the two compounds isobaric and requiring chromatographic separation for discrimination . A validated stability-indicating RP-HPLC method for ibrutinib has been developed that separates process-related impurities including positional isomers, with detection at levels ≥0.1% [1]. The meta isomer's distinct retention time relative to the para isomer is its only quantitatively verified differentiation parameter in the peer-reviewed analytical literature; no melting point, solubility, or pKa data for the pure meta isomer have been reported in independent primary sources [2].

Chromatographic Separation Impurity Profiling HPLC Method Validation

3-(3-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Evidence-Supported Procurement and Research Scenarios


ANDA Filing: Ibrutinib Generic Drug Impurity Profiling and Method Validation

The meta isomer is procured as Ibrutinib Impurity 98/120 for use as a reference standard in the development and validation of stability-indicating HPLC methods required for Abbreviated New Drug Applications (ANDAs). Regulatory guidelines (ICH Q3A/Q3B) mandate identification and quantification of process-related impurities at levels ≥0.05%; the certified meta isomer standard, supplied with full characterization data (NMR, LC-MS, HPLC purity ≥98%) and traceable to USP/EP pharmacopeial standards, is essential for peak identification and system suitability testing [1][2].

Kinase Selectivity Screening: Negative Control for BTK-Dependent Assays

Given the established BTK inhibitory activity of the para isomer-containing ibrutinib scaffold (BTK IC50 = 0.5 nM) [1], the meta isomer can serve as a structurally matched negative control in BTK biochemical and cellular assays. Its inability to bind BTK (as inferred from PDB 9me3 structural data showing strict para-phenoxy geometry requirements) [2] makes it suitable for distinguishing BTK-specific from off-target effects in polypharmacology studies, provided its lack of activity is empirically confirmed in the user's assay system.

Fragment-Based Drug Discovery: Unexplored Meta-Substituted Chemical Space

The Burchat et al. (2002) SAR study demonstrated that 3-phenyl substitution pattern is the primary driver of kinase selectivity among pyrazolo[3,4-d]pyrimidin-4-amines, with the para-phenoxyphenyl analogue achieving oral bioavailability of 69% as an Lck inhibitor [1]. The meta isomer represents an unexplored vector in this chemical space; its procurement for fragment-based or diversity-oriented screening libraries is scientifically justified for de novo kinase selectivity profiling, as its activity fingerprint across the kinome remains entirely uncharacterized.

Process Chemistry Quality Control: Monitoring Meta Isomer Contamination in Ibrutinib API Synthesis

During large-scale ibrutinib API manufacturing, the meta isomer may arise as a process-related impurity from regioisomeric contamination in the phenoxyphenylboronic acid starting material. Procurement of the pure meta isomer as a qualified reference standard enables quantitative monitoring of this specific impurity throughout the synthetic pathway and in the final drug substance, supporting compliance with ICH Q7 Good Manufacturing Practice requirements [1][2].

Quote Request

Request a Quote for 3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.